![molecular formula C7H6BNO2S B2950147 Thieno[2,3-b]pyridin-2-ylboronic acid CAS No. 953411-01-3](/img/structure/B2950147.png)

Thieno[2,3-b]pyridin-2-ylboronic acid

Overview

Description

Thieno[2,3-b]pyridin-2-ylboronic acid is a chemical compound with the molecular formula C7H6BNO2S . It is used in organic synthesis and has been found to have various pharmacological and biological utilities .

Synthesis Analysis

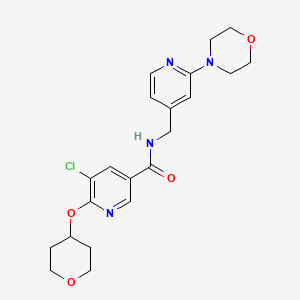

The synthesis of Thieno[2,3-b]pyridin-2-ylboronic acid and its derivatives has been a subject of research in recent years . The compound can be synthesized using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .Molecular Structure Analysis

The molecular structure of Thieno[2,3-b]pyridin-2-ylboronic acid consists of a thieno[2,3-b]pyridine core with a boronic acid group attached to the 2-position of the pyridine ring .Chemical Reactions Analysis

Thieno[2,3-b]pyridin-2-ylboronic acid can participate in various chemical reactions. For instance, it can be used as a key starting material for the formation of pyridyl boronic ester . It can also react with other compounds to form new derivatives .Physical And Chemical Properties Analysis

Thieno[2,3-b]pyridin-2-ylboronic acid is a solid compound . Its molecular weight is 179.00 . More specific physical and chemical properties such as melting point, solubility, and spectral data may need to be determined experimentally or through further literature search.Scientific Research Applications

Thieno[2,3-b]pyridin-2-ylboronic acid: A Comprehensive Analysis

Thieno[2,3-b]pyridin-2-ylboronic acid is a chemical compound with potential applications in various fields of scientific research. Below is a detailed analysis of six unique applications:

Pharmacological Research: This compound has been identified as having potential pharmacological and biological utility. It may be involved in research related to anticancer, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

Mechanism of Action

Thieno[2,3-b]pyridin-2-ylboronic acid and its derivatives have been found to exhibit various biological activities, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They were also reported as Pim-1 kinase inhibitors and multidrug resistance modulators .

Safety and Hazards

Future Directions

The future research directions for Thieno[2,3-b]pyridin-2-ylboronic acid could involve further exploration of its biological activities and potential therapeutic applications . Additionally, new synthetic approaches and reaction conditions could be investigated to improve the efficiency and selectivity of its synthesis .

properties

IUPAC Name |

thieno[2,3-b]pyridin-2-ylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO2S/c10-8(11)6-4-5-2-1-3-9-7(5)12-6/h1-4,10-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEBNNDPFRPIIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(S1)N=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[2,3-b]pyridin-2-ylboronic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2950065.png)

![3-(3,4-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2950072.png)

![2-(4-fluorophenoxy)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2950073.png)

![N-(2,4-difluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2950077.png)

![3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2950079.png)

![3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine](/img/structure/B2950082.png)

methanone](/img/structure/B2950085.png)

![Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2950086.png)